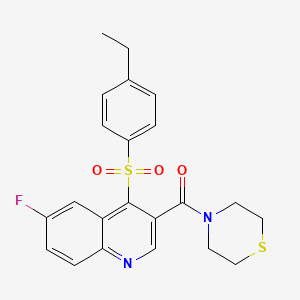

![molecular formula C22H18N4O6S2 B6481542 4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-23-5](/img/structure/B6481542.png)

4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a novel compound with potent activities against Gram-positive bacterial pathogens . It has been reported to have highly potent activity against Neisseria gonorrhoeae . The molecular formula of this compound is C22H18N4O6S2.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect has been reported . A continuous flow microreactor system was developed to synthesize similar compounds and determine intrinsic reaction kinetics parameters .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been studied. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported .Aplicaciones Científicas De Investigación

Anticancer Applications

This compound has been found to have potential applications in cancer research. Specifically, derivatives of benzenesulfonamide have been evaluated for their in vitro anticancer activity against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell). The results revealed that most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .

Antibiotic Applications

Benzenesulfonamide derivatives have been found to be effective against antibiotic-resistant bacteria. The indole derivatives, which are key structural features commonly found in these compounds, are known to enhance biological activity .

Elastase Inhibitors

Compounds containing the benzenesulfonamide moiety have been found to exhibit properties as elastase inhibitors. Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. Inhibiting this enzyme can be beneficial in conditions where tissue degradation is a problem .

Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives have also been found to act as carbonic anhydrase inhibitors. Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. Inhibiting this enzyme can have applications in managing conditions like glaucoma, epilepsy, and altitude sickness .

Pesticidal Applications

A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization and aminolysis reactions. The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L .

Fungicidal Applications

At 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi. Moreover, compound 7h exhibited better inhibitory activity (90.5%) than fluxapyroxad (63.6%) against Botrytis cinereal .

Mecanismo De Acción

Target of Action

It’s known that benzenesulfonamides often target carbonic anhydrases, enzymes involved in maintaining ph and fluid balance .

Mode of Action

It’s known that benzenesulfonamides typically act as inhibitors of their target enzymes, preventing their normal function .

Biochemical Pathways

If the compound acts as a typical benzenesulfonamide, it could affect pathways involving carbonic anhydrases, potentially influencing processes like ph regulation and fluid balance .

Pharmacokinetics

Benzenesulfonamides are generally well-absorbed and widely distributed in the body .

Result of Action

The compound has shown promising in vitro anticancer activity . For instance, a derivative of this compound exhibited potent anticancer activity against HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 0.5, 4, and 4.5 µM, respectively .

Action Environment

Factors such as ph and temperature can generally affect the stability and efficacy of benzenesulfonamides .

Propiedades

IUPAC Name |

4-(benzenesulfonamido)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O6S2/c1-33(28,29)19-9-5-6-16(14-19)21-24-25-22(32-21)23-20(27)15-10-12-17(13-11-15)26-34(30,31)18-7-3-2-4-8-18/h2-14,26H,1H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUINUHHDKSBVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-methoxybenzenesulfonamido)benzamide](/img/structure/B6481465.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide](/img/structure/B6481469.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonamido)benzamide](/img/structure/B6481476.png)

![2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6481483.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride](/img/structure/B6481492.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide hydrochloride](/img/structure/B6481497.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride](/img/structure/B6481501.png)

![2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B6481502.png)

![N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B6481503.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methoxybenzamide hydrochloride](/img/structure/B6481506.png)

![N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride](/img/structure/B6481510.png)

![2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6481535.png)

![4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481549.png)